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Dosing L Source /
. Cancer Model Key Findings / Context L
Regimen Citation
100 mg/kg, Rhabdomyosarcoma (RMS) Significant antitumor effect,
oral, once daily Patient-Derived Xenografts achieving tumor eradication in some
(PDX) animals. [1]
100 mg/kg, In-house prostate cancer Modeled in a machine learning drug

oral, once daily (LNCaP) xenografts

10 uM (In Vitro) HCT116 and LS174T colon

cancer cells
50 mgl/kg Solid Tumors (Clinical Trial
(proposed for Translation)

combo)

response prediction study. [2]

Used to study lactic acidosis-
induced resistance mechanisms. [3]

This dose, in combination with
trametinib, was tested in a human
clinical trial but was poorly tolerated.

[4]

Detailed Experimental Protocols

To help you implement these dosing regimens in your research, here are the detailed methodologies from the

cited studies.
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Protocol 1: Monotherapy in Rhabdomyosarcoma PDX Models

This protocol is adapted from the study that demonstrated a significant antitumor effect with 100 mg/kg
uprosertib. [1]

¢ Animal Model: Immune-suppressed mice implanted with fusion-negative rhabdomyosarcoma (FN-
RMS) patient-derived xenografts (PDXs).

e Dosing Formulation: The specific formulation used in the study was not detailed but was
administered orally.

e Dosing Schedule: 100 mg/kg, administered orally, once daily.

¢ Treatment Initiation: Treatment began once the tumors reached a volume of 100—350 mma?.

¢ Treatment Duration: The mice were treated for a continuous period of two weeks.

o Efficacy Assessment: Tumor volume was monitored and compared to vehicle-treated control
groups. The study reported a significant anti-tumor effect and even tumor eradication in some
animals. [1]

Protocol 2: In Vitro Studies on Resistance Mechanisms

This methodology focuses on treating cancer cells in culture to investigate resistance, which often informs

subsequent in vivo experiments. [3]

e Cell Lines: Human colon cancer cell lines HCT116 and LS174T.

e Compound: Uprosertib (sourced from Selleckchem).

e Dosing Concentration: Cells were treated with uprosertib at concentrations of 5 uM or 10 pM.

e Experimental Context: The study specifically investigated how lactic acidosis (supplementing the
medium with 10-20 mM lactic acid) confers resistance to uprosertib. Cells were pre-adapted to lactic
acid to reduce stress.

e Assessment: Cell survival was measured using Sulforhodamine B (SRB) assays, and apoptosis was
guantified using Caspase-Glo 3/7 assays. [3]

Critical Considerations for Your Research

When designing your experiments, it is crucial to consider the following insights from the literature:

e Dosing in Combination Therapies: The combination of uprosertib with other targeted agents, such
as the MEK inhibitor trametinib, has proven challenging. A phase | clinical trial found that continuous
dosing of trametinib (1.5 mg QD) with uprosertib (50 mg QD) was poorly tolerated in humans, with
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diarrhea and rash as dose-limiting toxicities. [4] This suggests that combination regimens in mice may
require lower doses or intermittent scheduling to be tolerable.

¢ Mechanism of Resistance: Be aware that the tumor microenvironment can significantly impact
uprosertib's efficacy. Research shows that lactic acidosis—a condition common in solid tumors—
can induce resistance to uprosertib by providing cancer cells with lactate as an alternative energy
source. [3] This factor should be considered when choosing or characterizing your mouse model.

To help visualize the context of upresertib's mechanism and the experimental workflow, the following

diagrams are provided.
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Uprosertib inhibits the AKT signaling pathway
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In Vivo Monotherapy Protocol

Implant immune-suppressed mice
with cancer cells (e.g., RMS PDX)

Monitor tumor growth until
volume reaches 100-350 mm?3

Administer Uprosertib
(100 mg/kg, oral, once daily)

(Treat for 2 weeks)

Monitor tumor volume
and animal body weight

l

Analyze data vs.
vehicle control group
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Workflow for in vivo efficacy testing
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Important Notes and Gaps in the Literature

¢ Formulation Details: The exact formulation of uprosertib used for oral gavage in the mouse studies
(e.g., the vehicle solution) is not explicitly detailed in the provided search results and may need to be
sourced from the original publications or patent literature.

e Pharmacokinetic Data: Specific pharmacokinetic parameters from these mouse models, such as
peak plasma concentration (Cmax) and half-life, are not provided in the available excerpts.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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